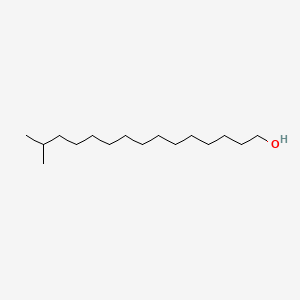

14-Methyl-1-pentadecanol

Beschreibung

Contextualization within Branched-Chain Fatty Alcohols Research

Branched-chain fatty alcohols are a class of aliphatic alcohols characterized by a carbon chain with one or more methyl groups. gerli.com 14-Methyl-1-pentadecanol, with its methyl group at the penultimate carbon, is classified as an iso-alcohol. gerli.com These compounds are found in nature, often as components of waxes and lipids. gerli.com

Research into branched-chain fatty alcohols is driven by their diverse biological activities and potential applications. For instance, some have been investigated for their effects on lowering cholesterol. gerli.com They are also studied as components of insect pheromones and in the context of microbial metabolism. gerli.comd-nb.info The unique physical and chemical properties conferred by the branched structure, such as lower melting points and altered solubility compared to their straight-chain counterparts, make them subjects of interest in materials science and industrial applications.

Significance in Natural Product Chemistry and Organic Synthesis

This compound has been identified as a naturally occurring compound in various organisms. It has been isolated from wool grease, where it is found alongside other branched-chain fatty alcohols. ebi.ac.uk Additionally, it has been detected in the essential oil of Hypericum perforatum (St. John's Wort). brazilianjournals.com.brresearchgate.net The presence of this alcohol in natural sources makes it a target for isolation, characterization, and synthesis.

From an organic synthesis perspective, the creation of this compound and related structures is often a stepping stone to producing more complex molecules. For example, the synthesis of all stereoisomers of 14-methyl-2-octadecanone, a component of a moth sex pheromone, involved the synthesis of related branched-chain alcohols as intermediates. tandfonline.com The development of efficient synthetic routes to these compounds is an active area of research, often employing methods like alkylation of alkynes and Wittig reactions. tandfonline.com

Overview of Current Research Trajectories on the Compound

Current research on this compound is exploring several promising avenues. One significant area of investigation is its potential biological activity. A study on wool grease-derived fatty alcohols, including this compound, demonstrated that these compounds exhibited carcinostatic properties in mice, suggesting a potential for antitumor applications. ebi.ac.ukresearchgate.netlipidbank.jp The antitumor activity was linked to the branched nature of the alkyl moiety. ebi.ac.uk

Another area of focus is in the field of metabolic engineering. Researchers are working to engineer microorganisms, such as Escherichia coli, to produce branched-chain fatty alcohols like this compound from renewable resources. d-nb.info This research aims to develop sustainable methods for producing these valuable chemicals. One study reported the production of 217 mg/L of 14-methyl-pentadecanol in an engineered E. coli strain. d-nb.info

Furthermore, the compound continues to be identified in phytochemical analyses of various plants, contributing to the broader understanding of plant metabolomics. brazilianjournals.com.brresearchgate.net

Data on this compound

| Property | Value | Source |

| Molecular Formula | C16H34O | nih.gov |

| Molar Mass | 242.44 g/mol | nih.gov |

| CAS Number | 36311-34-9 | nih.gov |

| IUPAC Name | 14-methylpentadecan-1-ol | nih.gov |

| Classification | Long-chain primary fatty alcohol | ebi.ac.uknih.gov |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

20194-48-3 |

|---|---|

Molekularformel |

C16H34O |

Molekulargewicht |

242.44 g/mol |

IUPAC-Name |

14-methylpentadecan-1-ol |

InChI |

InChI=1S/C16H34O/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17/h16-17H,3-15H2,1-2H3 |

InChI-Schlüssel |

CFSSWEQYBLCBLH-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCCCCCO |

Kanonische SMILES |

CC(C)CCCCCCCCCCCCCO |

Andere CAS-Nummern |

36311-34-9 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Natural Occurrence and Isolation Studies

Identification in Biogenic Sources

The branched-chain fatty alcohol 14-methyl-1-pentadecanol, also known as isopalmityl alcohol, has been identified in a variety of natural sources. Its discovery in plant, animal, and microbial systems highlights its role as a metabolite derived from branched-chain fatty acids.

Studies on the chemical composition of essential oils and extracts from various plant species have confirmed the presence of this compound.

In the essential oil of Hypericum perforatum (St. John's Wort) growing in Algeria, this compound was identified as one of the alcohol components, constituting 2.32% of the total oil. This finding was part of a broader analysis that characterized the rich and varied chemical profile of the plant's essential oil, which was dominated by alcohols and sesquiterpenes.

Investigations into marine flora have also identified this compound. A study analyzing the metabolite profiles of the macroalgae Caulerpa taxifolia and Caulerpa peltata from the coast of Banda Aceh, Indonesia, detected this compound in the ethanol (B145695) extract of C. taxifolia. This identification was made using Gas Chromatography-Mass Spectrometry (GC-MS), which revealed a diverse array of phytochemicals in these seaweeds.

Table 1: Presence of this compound in Plant-Derived Matrices

| Plant Species | Matrix Analyzed | Method of Analysis | Relative Percentage/Detection |

| Hypericum perforatum | Essential Oil | GC-MS | 2.32% |

| Caulerpa taxifolia | Ethanol Extract | GC-MS | Detected |

This compound is a known constituent of animal waxes, most notably wool grease, which is the raw lanolin extracted from sheep's wool. Research into the chemical makeup of wool fatty alcohols (WF-Alc), obtained from the esterolysates of sheep cutaneous wax, has identified this compound (referred to as iso-C16OH) as a key component. nih.gov In these studies, it is often found alongside other branched-chain alcohols like 14-methyl-1-hexadecanol (anteiso-C17OH). nih.gov The presence of these branched-chain fatty alcohols is a characteristic feature of wool wax.

Evidence for the production of this compound or its direct precursors has been found in microbial cultures, particularly in fungi. While the direct isolation of the free alcohol is not always the primary finding, the identification of its corresponding ester, pentadecanoic acid, 14-methyl-, methyl ester, has been documented. This ester was identified as a metabolite produced by the endophytic fungal strain Pestalotiopsis JCM2A4. researchgate.net The biosynthesis of the ester implies the existence of the corresponding 14-methyl-pentadecanoic acid, which can be reduced to this compound in metabolic pathways.

Furthermore, studies on other fungi demonstrate their capacity to produce related long-chain alcohols. For instance, the endophytic fungus Paecilomyces sp. has been shown to produce n-pentadecanol. nih.gov The fungal genus Candida is capable of oxidizing the n-alkane pentadecane (B166386) to produce 1-pentadecanol. wikipedia.org While not specific to the 14-methyl isomer, these findings establish the capability of fungi to synthesize and modify long-chain alkanes into their corresponding alcohols.

Beyond specific plant and animal sources, long-chain fatty alcohols, including branched-chain variants, are recognized as important molecules in broader environmental contexts. They are found in various organisms and can be used as biomarkers in environmental samples. For example, long-chain alkanols identified in lake sediments have been shown to be produced by planktonic bacteria, serving as useful molecular markers for microbial activity. gerli.com

The identification of this compound in the marine macroalgae Caulerpa taxifolia also places it within the context of marine biota. google.com While data on its presence in other specific environmental compartments is limited, the general distribution of long-chain fatty alcohols suggests a wide, albeit often minor, presence across different ecosystems.

Microbial Cultures

Methodologies for Isolation from Complex Natural Mixtures

The isolation of this compound from its natural sources relies on its physicochemical properties as a long-chain alcohol. The primary methods involve extraction with organic solvents, often followed by chromatographic separation.

Solvent extraction is the foundational technique for isolating lipids, including fatty alcohols, from natural matrices. nih.gov The choice of solvent and method depends on the source material and whether the alcohol is in a free or esterified form.

From Plant Material: For the analysis of Hypericum perforatum, the essential oil containing this compound was obtained through hydrodistillation, a method that uses steam to vaporize volatile compounds, which are then condensed and collected. In the case of the macroalga Caulerpa taxifolia, an ethanol extract was used for GC-MS analysis, indicating that ethanol is an effective solvent for extracting this and other phytochemicals from the algal matrix. General methods for extracting long-chain alcohols from plants often involve Soxhlet extraction or maceration with solvents of varying polarity, such as hexane, methanol (B129727), ethanol, or chloroform/methanol mixtures. nih.govresearchgate.net The efficiency of the extraction is influenced by factors like particle size of the plant material, extraction temperature, and duration. nih.gov

From Animal Waxes: Isolating fatty alcohols from wool grease typically requires a preliminary step to break the ester bonds in which they are naturally found. This is achieved through saponification, a process of hydrolysis using a strong alkali, such as sodium hydroxide (B78521) or potassium hydroxide, often in an alcohol-water co-solvent system (e.g., isopropyl alcohol and water). google.com After saponification, the resulting mixture contains soaps of fatty acids and free fatty alcohols. The non-polar fatty alcohols, including this compound, can then be separated from the more polar soaps by liquid-liquid extraction using a water-immiscible solvent like heptane (B126788) or toluene. google.comgoogle.com An alternative purification technique involves the precipitation of fatty alcohols through the formation of urea (B33335) complexes, which can help separate them from other lipids like sterols prior to final analysis or purification by chromatography. nih.gov

Chromatographic Separation Protocols (e.g., Molecular Distillation, HPLC)

This compound, also known as iso-C16OH or isopalmityl alcohol, is a branched-chain saturated fatty alcohol. ebi.ac.ukgerli.com Its presence has been identified in various natural sources, including the cutaneous wax of sheep (wool grease) and in certain microorganisms and plants. ebi.ac.ukresearchgate.netnih.gov The isolation and purification of this compound from complex natural mixtures necessitate advanced separation techniques, primarily chromatography.

Detailed research into wool fatty alcohols (WF-Alc), which are derived from the esterolysates of sheep cutaneous wax, has demonstrated the effective use of a multi-step chromatographic process to isolate this compound. ebi.ac.ukresearchgate.net In these studies, the initial mixture of wool fatty alcohols was first fractionated by molecular distillation. ebi.ac.ukresearchgate.net This step separates compounds based on their molecular weight and is particularly useful for thermally sensitive, high-boiling-point molecules like long-chain fatty alcohols.

Following molecular distillation, High-Performance Liquid Chromatography (HPLC) was employed for further purification. ebi.ac.ukresearchgate.net This technique allowed for the fine separation of the distilled fractions, ultimately leading to the isolation of homogeneous this compound. ebi.ac.ukresearchgate.net The identity and purity of the isolated compound were then confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. ebi.ac.ukresearchgate.net

In other contexts, such as the analysis of essential oils from plants like Hypericum perforatum, this compound has been identified as a component through GC-MS analysis following initial extraction by hydrodistillation. brazilianjournals.com.brresearchgate.net Similarly, analysis of lipids in the bacterium "Candidatus Chloracidobacterium thermophilum" also utilized GC-MS to identify 14-methyl-pentadecanol among other fatty alcohols. nih.gov While not strictly isolation protocols, these analytical methods are crucial for identifying the compound in natural extracts and guiding purification strategies. Flash column chromatography has also been described for its purification, albeit in the context of chemical synthesis rather than natural product isolation. rsc.org

The following table summarizes chromatographic conditions reported in studies involving the separation and/or identification of this compound and related compounds.

Interactive Data Table: Chromatographic Protocols for this compound Analysis

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector | Research Context | Reference |

|---|---|---|---|---|---|

| HPLC | Not Specified | Not Specified | Not Specified | Fractionation of wool fatty alcohols | ebi.ac.ukresearchgate.net |

| Molecular Distillation | Not Applicable | Not Applicable | Not Applicable | Initial fractionation of wool fatty alcohols | ebi.ac.ukresearchgate.net |

| Flash Column Chromatography | Silica Gel | 80:20 Petroleum Ether: EtOAc | Not Specified | Purification of synthesized this compound | rsc.org |

| GC-MS | DB-5 Capillary Column (30m x 0.25mm x 0.25µm) | Helium (1.2 mL/min) | Mass Spectrometer (QP 2010) | Analysis of rhizome extracts | phcog.com |

| GC-MS | Rtx-5MS Capillary Column (30m x 0.25mm x 0.25µm) | Helium (80 kPa) | Mass Spectrometer (QP2020) | Analysis of volatile metabolites in Scorzonera pseudolanata | mdpi.com |

| GC-MS/MS | Agilent TQ8040 NX system | Helium (1.02 mL/min) | Mass Spectrometer | Analysis of Hypericum perforatum essential oil | brazilianjournals.com.br |

Biosynthesis and Biotransformation Pathways

Enzymatic Pathways Leading to 14-Methyl-1-pentadecanol Formation

The synthesis of this compound in engineered microorganisms involves a multi-step enzymatic pathway that starts with central carbon metabolism and diverts metabolic intermediates toward the production of branched-chain fatty acids, which are then reduced to the final alcohol product. d-nb.info

The biosynthesis of branched-chain fatty alcohols, including this compound, originates from α-keto acids derived from branched-chain amino acid metabolism. nih.govnih.gov In engineered E. coli, the metabolic flux is redirected from glycolysis towards the synthesis of these crucial precursors. d-nb.info For the production of an even-chain iso-fatty alcohol like this compound (a C16 iso-alcohol), the key precursor is 3-methyl-2-oxobutyric acid, which is derived from valine metabolism. d-nb.infonih.gov

α-Keto Acid Synthesis Module: Converts glucose or other carbon sources into the required α-keto acid precursors. d-nb.info

Acyl-ACP Generation Module: Converts the α-keto acids into branched-chain acyl-ACPs (acyl carrier proteins). d-nb.info

Alcohol Formation Module: Converts the branched-chain acyl-ACPs into the final branched-chain fatty alcohol products. d-nb.info

The formation of the long carbon chain of this compound relies on the cell's native fatty acid synthase (FAS) system, but with a crucial modification in the initiation step. nih.gov Instead of using the canonical straight-chain primer acetyl-CoA, the FAS system utilizes a branched-chain acyl-CoA primer, such as isobutyryl-CoA, to initiate fatty acid synthesis. nih.govportlandpress.com

The key enzyme in this priming step is 3-ketoacyl-ACP synthase III (FabH), which catalyzes the initial condensation reaction. nih.gov By providing the FAS system with a branched primer, the resulting fatty acid chain will possess a methyl branch at the penultimate carbon atom, characteristic of an "iso" fatty acid. portlandpress.comoup.com

Following the initiation with the branched primer, the fatty acid chain is elongated through sequential cycles of two-carbon additions. nih.gov In each cycle, malonyl-CoA serves as the two-carbon donor, and the chain is extended by the action of the FASII system enzymes. nih.govportlandpress.com This process continues until a chain length of 16 carbons is reached, forming 14-methylpentadecanoyl-ACP. The final step is the reduction of this branched-chain acyl-ACP to this compound. d-nb.info This reduction is typically catalyzed by a fatty acyl-ACP reductase (AAR) or a combination of a thioesterase, an acyl-CoA ligase, and a fatty acyl-CoA reductase. d-nb.infonih.gov

Precursor Utilization and Metabolic Flux in Microorganisms (e.g., Escherichia coli)

Microbial Fermentation Strategies for Production

The production of this compound at industrially relevant titers requires robust microbial fermentation strategies, which encompass both the engineering of highly efficient microbial strains and the optimization of the fermentation process itself. d-nb.infofrontiersin.org

Significant improvements in the yield of branched-chain fatty alcohols have been achieved through extensive metabolic engineering of E. coli. d-nb.info A key strategy involves the heterologous expression of genes to construct efficient biosynthetic pathways and the deletion of competing pathways. frontiersin.org

In one notable study, a highly productive strain was developed by overexpressing 14 genes from 6 engineered operons. d-nb.inforesearchgate.net This engineered strain was capable of producing 350 mg/L of total branched-chain fatty alcohols, of which 14-methyl-pentadecanol was the most abundant product, reaching a titer of 217 mg/L. d-nb.info

Key genetic modifications included:

Replacement of native enzymes: The E. coli fabH gene was replaced with the more efficient Bacillus subtilis bkd operon to enhance the supply of branched-chain acyl-CoA primers. d-nb.info

Overexpression of pathway modules: The α-keto acid synthesis module, the acyl-ACP generation module, and the alcohol formation module were all optimized by balancing enzyme expression levels. d-nb.info For instance, a fatty acyl-ACP reductase from Marinobacter aquaeolei (Maqu2220) was used in the alcohol formation module. d-nb.info

Deletion of competing pathways: To direct more carbon flux towards the desired product, genes involved in competing metabolic pathways could be knocked out. frontiersin.org

| Strain Designation | Key Genetic Modifications | 14-Methyl-pentadecanol Titer (mg/L) | Total BLFL Titer (mg/L) |

|---|---|---|---|

| BO33F | Medium-copy alsS-ilvCD expression for precursor synthesis. d-nb.info | N/A | Increased BLFL production over low-copy strain. d-nb.info |

| BO63L | Optimized expression of 14 genes across 6 operons, including B. subtilis bkd, Maqu2220 AAR, and engineered precursor pathways. d-nb.inforesearchgate.net | 217 d-nb.info | 350 d-nb.info |

To maximize the productivity of the engineered strains, fermentation conditions must be carefully controlled and optimized. d-nb.info Fed-batch fermentation is a commonly used strategy that allows for high-cell-density cultivation and sustained product formation. d-nb.infofrontiersin.org

The process typically involves an initial growth phase followed by an induction phase where the expression of the biosynthetic pathway genes is triggered. d-nb.info Key parameters that are optimized include:

Temperature: Maintained at a level optimal for both cell growth and enzyme activity, for example, 30°C. d-nb.inforesearchgate.net

pH: Controlled at a specific value, such as 7.4, often by the automated addition of a base like ammonium (B1175870) hydroxide (B78521). d-nb.inforesearchgate.net

Aeration and Agitation: The airflow rate and stirring rate are maintained to ensure sufficient oxygen supply for cell metabolism. d-nb.inforesearchgate.net

Nutrient Feeding: A concentrated glucose solution is intermittently fed into the bioreactor to maintain a carbon source for the cells, along with other essential nutrients like yeast extract. d-nb.inforesearchgate.net

Induction: Gene expression is induced at a specific cell density (e.g., OD600 = 10) by adding inducers like IPTG, arabinose, or anhydrotetracycline (B590944) (aTc). d-nb.inforesearchgate.net

| Parameter | Optimized Condition |

|---|---|

| Cultivation Method | Fed-batch fermentation d-nb.info |

| Temperature | 30°C d-nb.inforesearchgate.net |

| pH | 7.4 (controlled with 6 N ammonium hydroxide) d-nb.inforesearchgate.net |

| Aeration Rate | 1.5 L/min d-nb.inforesearchgate.net |

| Stirring Rate | ~500 rpm researchgate.net |

| Induction Point | OD600 = 10 d-nb.inforesearchgate.net |

| Feed Strategy | Intermittent pulsing of glucose and yeast extract solutions. d-nb.info |

Strain Engineering for Enhanced Yields

In Vivo Biotransformation Studies in Non-Human Biological Systems

While much of the research on this compound focuses on its de novo synthesis in engineered microbes, related biotransformation processes occur in various natural systems. Long-chain alcohols are components of natural waxes and pheromones. lipidbank.jpgerli.com

Studies on certain bacteria have revealed pathways for the transformation of hydrocarbons into alcohols. For instance, the sulfate-reducing bacterium Desulfatibacillum aliphaticivorans can metabolize 1-alkenes by oxidizing the terminal double bond to a primary alcohol. asm.org Similarly, Rhodococcus species are capable of oxidizing isoprenoid alkanes at their terminal isopropyl group to produce the corresponding monoalcohols. oup.com For example, the oxidation of norpristane (2,6,10-trimethylpentadecane) by Rhodococcus sp. BPM 1613 yields 2,6,10-trimethyl-1-pentadecanol. oup.com These examples demonstrate that enzymatic systems exist in nature for the terminal oxidation of branched-chain alkanes to alcohols, a process analogous to the final step in the engineered biosynthesis of this compound.

Synthetic Methodologies and Chemoenzymatic Approaches

Conventional Organic Synthesis Routes

Conventional methods for synthesizing 14-methyl-1-pentadecanol often rely on well-established organic reactions that allow for the construction of the carbon skeleton and the introduction of the hydroxyl group.

Grignard reactions are a cornerstone in organic synthesis for forming carbon-carbon bonds and producing alcohols. leah4sci.compressbooks.pub The synthesis of branched-chain alcohols like this compound can be effectively achieved by reacting a suitable Grignard reagent with an appropriate carbonyl compound, such as an aldehyde or ketone. leah4sci.comsciencemadness.org For instance, the reaction of a Grignard reagent derived from a long-chain alkyl halide with an appropriate branched aldehyde would yield the target alcohol after an acidic workup. pressbooks.pubmasterorganicchemistry.com The versatility of the Grignard reaction allows for the assembly of complex carbon skeletons from simpler starting materials. nih.gov

Another common approach involves the reduction of a corresponding carboxylic acid or its derivative, such as 14-methylpentadecanoic acid. larodan.com Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed to convert the carboxylic acid functionality directly to a primary alcohol. tandfonline.com This method is often straightforward and high-yielding, provided the starting fatty acid is readily available. A study on the synthesis of (R)-12-methyl-1-pentadecanol utilized LiAlH₄ to reduce the corresponding carboxylic acid, yielding the alcohol in good yield. tandfonline.com

Similarly, the reduction of long-chain nitriles can also serve as a viable route to primary alcohols, though this typically involves a two-step process of reduction to an amine followed by conversion to the alcohol.

Olefin metathesis has emerged as a powerful tool for the synthesis of long-chain molecules, including fatty alcohols and their derivatives. wikipedia.orgresearchgate.net This catalytic reaction allows for the redistribution of carbon-carbon double bonds, enabling the construction of complex olefinic products from simpler precursors. google.comias.ac.in Cross-metathesis between a terminal olefin and a functionalized alkene can be employed to build the carbon backbone of this compound. Subsequent hydrogenation of the resulting double bond and functional group manipulation would lead to the desired saturated alcohol. The Shell Higher Olefin Process (SHOP) is a large-scale industrial application of olefin metathesis for producing linear alpha-olefins, which are precursors to fatty alcohols. wikipedia.org While SHOP primarily focuses on linear alcohols, the principles of olefin metathesis can be adapted for the synthesis of branched structures. d-nb.info

| Synthetic Method | Key Reagents/Catalysts | General Application |

|---|---|---|

| Grignard Reaction | Organomagnesium halides (Grignard reagents), Aldehydes/Ketones | Formation of primary, secondary, or tertiary alcohols with carbon chain elongation. leah4sci.compressbooks.pub |

| Reduction of Carboxylic Acids | Lithium aluminum hydride (LiAlH₄) | Conversion of carboxylic acids to primary alcohols. tandfonline.com |

| Olefin Metathesis | Grubbs' or Schrock's catalysts | Synthesis of olefins by C=C bond reorganization, which can be precursors to alcohols. wikipedia.orgd-nb.info |

Reduction of Corresponding Fatty Acids or Nitriles

Stereoselective and Asymmetric Synthesis Strategies

For applications requiring specific stereoisomers of this compound, stereoselective and asymmetric synthesis strategies are crucial. These methods aim to control the three-dimensional arrangement of atoms in the molecule.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.orgbath.ac.uk After the desired stereocenter is created, the auxiliary is removed. An example of this approach is the synthesis of (S)-14-methyl-1-octadecene, a related long-chain methylated compound, where a chiral oxazolidinone auxiliary was used to introduce a methyl group stereoselectively. researchgate.net This intermediate, after reduction and further steps, could potentially be a precursor for the synthesis of a specific enantiomer of this compound. The use of chiral auxiliaries is a well-established method for controlling stereochemistry in the synthesis of complex molecules. nih.govresearchgate.net

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis compared to the use of chiral auxiliaries. rsc.org This strategy employs a chiral catalyst to favor the formation of one enantiomer over the other. For the synthesis of branched alcohols, various catalytic systems have been developed. For instance, iridium-catalyzed enantioselective C-H alkenylation of secondary alcohols has been shown to produce chiral tertiary alcohols with high regio- and enantioselectivity. acs.org While not directly applied to this compound in the reviewed literature, this methodology demonstrates the potential for creating chiral centers in alcohol synthesis. Similarly, nickel-catalyzed enantioselective hydroalkoxylation of dienes provides access to enantioenriched allylic ethers, which can be further converted to chiral alcohols. chemrxiv.org These catalytic methods represent the forefront of research in the stereoselective synthesis of complex molecules like this compound. chinesechemsoc.orgbeilstein-journals.org

| Stereoselective Strategy | Key Principle | Example Application/Potential |

|---|---|---|

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct a reaction. wikipedia.org | Synthesis of (S)-14-methyl-1-octadecene using a chiral oxazolidinone auxiliary. researchgate.net |

| Enantioselective Catalysis | Use of a chiral catalyst to favor one enantiomer. rsc.org | Iridium-catalyzed C-H alkenylation and Nickel-catalyzed hydroalkoxylation for chiral alcohol synthesis. acs.orgchemrxiv.org |

Chiral Auxiliary Approaches

Semi-Synthetic and Chemoenzymatic Routes

Semi-synthetic and chemoenzymatic methods offer elegant pathways to produce complex molecules like this compound by combining the selectivity of enzymes with the versatility of chemical reactions. These approaches can start from natural feedstocks or microbially produced intermediates, which are then chemically modified to yield the final product.

One prominent semi-synthetic strategy involves the utilization of unsaturated lipid moieties derived from biological sources, which are subsequently converted to fatty alcohols through non-biological means. This can involve processes like chain shortening of longer unsaturated lipids to achieve the desired C16 backbone, followed by chemical reduction of a terminal functional group to the alcohol. google.com

Chemoenzymatic cascades have emerged as a powerful tool for fatty alcohol synthesis. These one-pot reactions can involve multiple enzymatic and chemical steps, leading to high efficiency and stereoselectivity. For instance, photoenzymatic cascades have been developed to transform unsaturated fatty acids into enantiomerically pure secondary fatty alcohols. constantsystems.comresearchgate.net While not directly producing this compound, these systems demonstrate the potential of combining light-activated enzymes with other biocatalysts to create complex alcohol structures. One such cascade employs a fatty acid hydratase to introduce a hydroxyl group across a double bond, followed by a photoactivated decarboxylase to yield a secondary alcohol. researchgate.net

Another chemoenzymatic approach combines enzymatic esterification with chemical hydrogenation. In a process developed for myristyl alcohol, a lipase (B570770) from Candida antarctica catalyzes the esterification of myristic acid, and the resulting ester is then hydrogenated using a ruthenium catalyst. nih.gov This two-step sequence can be performed at milder temperatures (60-100 °C) and lower hydrogen pressures (35 bar) compared to traditional industrial processes. nih.gov

The reduction of carboxylic acids to primary alcohols is a key transformation that can be achieved chemoenzymatically. Whole cells of the fungus Syncephalastrum racemosum have been shown to reduce various carboxylic acids to their corresponding primary alcohols in an aqueous medium at room temperature. polimi.it This method highlights the potential of using whole-cell biocatalysts, which contain the necessary enzymes and cofactors for the multi-step reduction. Carboxylic acid reductases (CARs), in particular, are gaining attention for their ability to selectively reduce carboxylic acids to aldehydes, which can then be further reduced to alcohols by alcohol dehydrogenases. rsc.orgsci-hub.se

Lipases are also crucial in the chemoenzymatic synthesis of structured lipids, which can be precursors to fatty alcohols. For example, immobilized Candida antarctica lipase (CAL-B) has been used for the highly regioselective acylation of glycerol (B35011) derivatives, a key step in the synthesis of structured triacylglycerols. mdpi.com Subsequent chemical modifications can then liberate the desired alcohol moiety.

| Chemoenzymatic Strategy | Key Enzymes/Catalysts | Precursor Molecule | Product Type | Reference |

| Photoenzymatic Cascade | Fatty Acid Hydratase, Photoactivated Decarboxylase | Unsaturated Fatty Acids | Secondary Fatty Alcohols | constantsystems.comresearchgate.net |

| Esterification & Hydrogenation | Candida antarctica Lipase, Ruthenium Catalyst | Myristic Acid | Myristyl Alcohol | nih.gov |

| Whole-Cell Bioreduction | Syncephalastrum racemosum | Carboxylic Acids | Primary Alcohols | polimi.it |

| Regioselective Acylation | Candida antarctica Lipase (CAL-B) | Glycerol Derivatives | Structured Triacylglycerols | mdpi.com |

Development of High-Yield and Cost-Effective Synthetic Protocols

The development of high-yield and cost-effective synthetic protocols is crucial for the large-scale production of this compound. Research has focused on both microbial fermentation and advanced chemical processes to improve efficiency and reduce costs.

Microbial production of branched-chain fatty alcohols directly from renewable feedstocks like glucose is a promising cost-effective strategy. Engineered strains of Escherichia coli have been developed to produce branched-chain long-chain fatty alcohols (BLFLs). By engineering the precursor synthesis pathways, a high proportion of branched-chain alcohols can be achieved. In one study, a strain was engineered to produce a total of 217 mg/L of BLFLs, with 14-methyl-pentadecanol being the most abundant product. d-nb.info Similarly, engineered Yarrowia lipolytica has been shown to produce up to 5.8 g/L of fatty alcohols with a yield of 57 mg/g of glucose in a bioreactor fermentation. nih.gov These microbial platforms offer a route to produce this compound from inexpensive starting materials. d-nb.infofrontiersin.org

| Microorganism | Product | Titer/Yield | Key Engineering Strategy | Reference |

| Escherichia coli | Branched-Chain Long-Chain Fatty Alcohols (incl. 14-methyl-pentadecanol) | 217 mg/L | Engineering of precursor synthesis pathways | d-nb.info |

| Yarrowia lipolytica | Fatty Alcohols | 5.8 g/L, 57 mg/g glucose | Expression of a fatty acyl-CoA reductase (FAR) | nih.gov |

In the realm of chemical synthesis, non-catalytic processes in supercritical fluids are being explored to enhance yield and reduce costs associated with catalysts. The transesterification of jojoba wax with supercritical methanol (B129727) has been reported to produce fatty alcohols with a yield of up to 95.3 mol% at 350 °C. uchile.cl By optimizing the reaction conditions, yields can be maximized to 96.8 mol%. uchile.cl This method is advantageous as it avoids the need for a catalyst, which can simplify downstream processing.

Similarly, the reduction of fatty acid methyl esters (FAMEs) to fatty alcohols in supercritical hydrogen/carbon dioxide or hydrogen/propane mixtures has demonstrated high and rapid conversions at 250 °C. researchgate.net This process can be coupled with an enzymatic transesterification of oils (like soybean oil) to FAMEs, creating a two-step, high-yield route to fatty alcohols from renewable triglycerides. researchgate.net High yields (up to 96.65%) have also been achieved in the synthesis of fatty acid alkyl esters from beef tallow (B1178427) using supercritical transesterification, with these esters being direct precursors for fatty alcohol production. mdpi.com

The Guerbet reaction, which involves the base-catalyzed self-condensation of alcohols at high temperatures, represents a classical route to branched-chain alcohols. rsc.org Modern variations of this reaction, utilizing transition metal catalysts under borrowing hydrogen catalysis, offer more selective and efficient pathways to β-alkylated dimeric alcohols. rsc.org While not a direct synthesis of this compound, this methodology provides a framework for the synthesis of long-chain branched alcohols.

| Methodology | Feedstock | Yield | Key Features | Reference |

| Supercritical Methanolysis | Jojoba Wax | 95.3 - 96.8 mol% | Non-catalytic, high temperature and pressure | uchile.cl |

| Supercritical Hydrogenation | Fatty Acid Methyl Esters (FAMEs) | High and rapid conversion | Coupled with enzymatic transesterification from oil | researchgate.net |

| Supercritical Transesterification | Beef Tallow | up to 96.65% | High temperature, precursor for fatty alcohols | mdpi.com |

| Microbial Fermentation | Glucose | 5.8 g/L | Engineered Yarrowia lipolytica | nih.gov |

Structural Elucidation and Analytical Characterization in Research

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of 14-Methyl-1-pentadecanol. These techniques provide detailed information about the molecule's atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For long-chain alcohols like this compound, ¹H-NMR and ¹³C-NMR provide crucial data on the hydrogen and carbon skeletons, respectively. ebi.ac.ukresearchgate.net

In a typical ¹H-NMR spectrum of a related long-chain alcohol, dodec-11-en-1-ol, specific signals correspond to different protons within the molecule. For instance, a triplet at approximately 3.62 ppm is characteristic of the two protons on the carbon atom bearing the hydroxyl group (–CH₂OH). researchgate.net The complex multiplet signals in the region of 1.27–1.30 ppm arise from the numerous methylene (B1212753) (–CH₂–) groups in the long aliphatic chain. researchgate.net For this compound, the protons of the terminal isopropyl group [(CH₃)₂CH–] would exhibit a distinct doublet for the methyl groups and a multiplet for the single proton.

¹³C-NMR spectroscopy provides complementary information by detecting the carbon framework. In the spectrum of the related compound 1-pentadecanol, the carbon attached to the hydroxyl group (C-1) resonates at a specific chemical shift. chemicalbook.com The signals for the other carbon atoms in the long chain typically appear in a narrow range in the aliphatic region of the spectrum. chemicalbook.com For this compound, the carbon atoms of the iso-propyl group at the C-14 position would give rise to unique signals, allowing for its definitive identification. ebi.ac.ukresearchgate.net

Table 1: Predicted ¹³C-NMR Spectral Data for a Similar Long-Chain Alcohol

| Atom No. | Chemical Shift (ppm) |

|---|---|

| 1 | 64.9 |

| 2 | 34.6 |

| 3 | 27.5 |

| 4 | 31.7 |

| 5 | 31.7 |

| 6 | 31.7 |

| 7 | 31.7 |

| 8 | 31.7 |

| 9 | 31.6 |

| 10 | 31.5 |

| 11 | 31.4 |

| 12 | 31.1 |

| 13 | 24.5 |

| 14 | 33.7 |

| 15 | 15.9 |

Note: This is a predicted spectrum for a representative long-chain alcohol and serves as an illustrative example. Actual chemical shifts for this compound may vary.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. nih.gov When coupled with Gas Chromatography (GC-MS), it becomes a highly sensitive and specific method for identifying and quantifying volatile compounds in a mixture. rsc.orgsun.ac.za

In the electron impact (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z 242, corresponding to its molecular weight. nih.govsun.ac.za The fragmentation pattern provides valuable structural information. For instance, a prominent fragment resulting from the loss of a water molecule (M-18) is often observed for alcohols. In one study, the mass spectrum of this compound showed characteristic ions at m/z (%) 224 (0.8), 196 (4), 168 (5), 140 (4), 125 (6), 111 (21), 97 (39), 83 (59), 69 (81), 57 (86), 56 (86), 55 (84), 43 (100), and 41 (78). sun.ac.za

GC-MS analysis is widely used for the identification of long-chain fatty alcohols in various samples. rsc.orgnih.gov Prior to analysis, the alcohols are often converted to more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers, to improve their chromatographic properties. nih.govgerli.com The retention time of the derivatized alcohol on the GC column, combined with its mass spectrum, allows for unambiguous identification. ekb.eg

Table 2: GC-MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₃₄O | nih.gov |

| Molecular Weight | 242.441 | chemsrc.com |

| CAS Number | 36311-34-9 | chemsrc.com |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netsmujo.id In the FTIR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. gerli.comsmujo.id The presence of strong C-H stretching vibrations around 2850-2960 cm⁻¹ confirms the aliphatic nature of the molecule. researchgate.net Other peaks corresponding to C-O stretching and C-H bending vibrations would also be present, providing a unique "fingerprint" for the compound. smujo.id

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation of this compound from complex mixtures and for its accurate quantification.

Gas Chromatography (GC)

Gas Chromatography (GC) is the primary technique for the analysis of volatile compounds like long-chain fatty alcohols. researchgate.netmetasci.ca The separation is based on the differential partitioning of the analytes between a stationary phase (the column) and a mobile phase (an inert gas). taylorfrancis.com The retention time, the time it takes for a compound to travel through the column, is a characteristic property used for identification. epd.gov.hk

For the analysis of fatty alcohols, a derivatization step, such as silylation to form TMS ethers, is often employed to increase volatility and improve peak shape. gerli.com The choice of the GC column, typically a non-polar or semi-polar capillary column, is crucial for achieving good separation. rsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be used for the analysis of long-chain fatty alcohols. researchgate.netrsc.org It is particularly useful for less volatile compounds or for samples that are not suitable for GC analysis. metabolomexchange.org In HPLC, the separation occurs based on the analyte's interaction with a solid stationary phase and a liquid mobile phase. rsc.org

For fatty alcohols, reverse-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is a common approach. gerli.com Detection can be achieved using various detectors, such as a refractive index detector (RID) or, after derivatization with a UV-active or fluorescent tag, a UV or fluorescence detector for enhanced sensitivity. gerli.com

Derivatization Strategies for Enhanced Analytical Resolution and Sensitivity

Derivatization chemically modifies a compound to produce a new substance with properties that are better suited for a specific analytical method. For a long-chain alcohol like this compound, the primary goal of derivatization is to mask the active hydrogen of the hydroxyl group. This transformation reduces the molecule's polarity and its capacity for hydrogen bonding, which in turn increases its volatility and thermal stability for GC analysis. research-solution.comgcms.cz For LC-MS analysis, derivatization can significantly improve ionization efficiency and chromatographic retention, leading to enhanced detection sensitivity. researchgate.netddtjournal.com

Silylation is the most prevalent derivatization technique for GC analysis, involving the replacement of an active hydrogen atom with a silyl (B83357) group, typically a trimethylsilyl (TMS) group. research-solution.comgcms.cz This process converts the polar alcohol into a less polar and more volatile silyl ether, making it ideal for GC separation and analysis. research-solution.comnih.gov The resulting derivatives are generally more thermally stable, which prevents degradation in the high-temperature environment of the GC injector and column. research-solution.com

The reaction involves a silylating reagent reacting with the hydroxyl group of this compound. A variety of silylating reagents are available, differing in their reactivity. chemcoplus.co.jp Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and hexamethyldisilazane (B44280) (HMDS). thermofisher.comthermofisher.com Often, a catalyst such as trimethylchlorosilane (TMCS) is added to increase the reactivity of the silylating agent, which is particularly useful for hindered hydroxyl groups or secondary alcohols. research-solution.comchemcoplus.co.jp For instance, a combination of BSTFA with 1% TMCS is a powerful formulation for silylating compounds that are otherwise difficult to derivatize. thermofisher.comphoenix-sci.com The byproducts of the silylation reaction are typically volatile and inert, eluting with the solvent front and thus not interfering with the chromatogram. research-solution.com Another silylating agent, MBDSTFA, donates a tert-butyldimethylsilyl (TBDMS) group, forming derivatives that are significantly more stable than their TMS counterparts and produce characteristic mass spectra with a prominent M+-57 ion, which is highly useful for GC-MS applications. chemcoplus.co.jp

Table 1: Common Silylating Reagents for GC Analysis of Alcohols

| Reagent | Abbreviation | Key Characteristics | Typical Application |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful trimethylsilyl donor. Reacts rapidly to yield stable derivatives. research-solution.com | Derivatization of alcohols, phenols, carboxylic acids, and amines. research-solution.com Often used with a TMCS catalyst for hindered hydroxyls. thermofisher.comphoenix-sci.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | The most volatile of the TMS-amides. Byproducts are also highly volatile, ensuring they do not obscure early-eluting peaks. thermofisher.com | Ideal for preparing volatile and thermally stable derivatives for GC and GC-MS, especially when early-eluting compounds are of interest. thermofisher.comthermofisher.com |

| Hexamethyldisilazane | HMDS | One of the earliest and mildest silylating reagents. thermofisher.com Often requires a catalyst and/or pyridine (B92270) as a solvent. | Commonly used for silylating sugars and related substances. Less reactive than BSTFA or MSTFA. thermofisher.comthermofisher.com |

| Trimethylchlorosilane | TMCS | Rarely used alone for derivatization but is a highly effective catalyst. chemcoplus.co.jp It increases the silylating power of other reagents. | Used as a catalyst in combination with other reagents like BSTFA or HMDS to derivatize hindered alcohols and other difficult-to-silylate compounds. research-solution.comchemcoplus.co.jp |

| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Forms tert-butyldimethylsilyl (TBDMS) ethers, which are about 10,000 times more stable to hydrolysis than TMS ethers. chemcoplus.co.jp | Produces derivatives with longer retention times and characteristic mass spectra (prominent M-57 fragment), which is advantageous for GC-MS identification. chemcoplus.co.jp |

For analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization strategies aim to enhance ionization efficiency and improve chromatographic separation rather than increasing volatility. ddtjournal.com Long-chain alcohols like this compound are neutral compounds that can exhibit poor ionization with common techniques like electrospray ionization (ESI), resulting in low sensitivity. ddtjournal.com Chemical derivatization can introduce a permanently charged group or a moiety that is easily ionized, significantly boosting the MS signal. researchgate.netddtjournal.com

Benzoylation is a derivatization method where the hydroxyl group of the alcohol is converted into a benzoyl ester. This is typically achieved using benzoyl chloride in a base-catalyzed reaction. acs.org The resulting benzoyl derivative is more hydrophobic than the original alcohol, which can improve its retention on reverse-phase LC columns. More importantly, the benzoyl group can enhance detectability. In some cases, benzoyl fluoride (B91410) has been introduced as a reagent for modifying alcohol-containing residues in proteins for MS analysis. acs.org

Other Esterification and Derivatization Reactions are widely used to improve LC-MS analysis of alcohols. The goal is often to attach a "charge tag" to the molecule. For example, reagents containing a tertiary amine group, like picolinic acid or mono-(dimethylaminoethyl) succinyl (MDMAES) imidazole, can be used to derivatize hydroxyl groups. ddtjournal.com The resulting esters contain a readily protonated nitrogen atom, leading to a strong signal in positive-ion ESI-MS. ddtjournal.com

Another approach is to use reagents that impart a permanent positive charge. The derivatization of the terminal hydroxyl group with 2-fluoro-N-methylpyridinium p-toluenesulfonate, for instance, attaches a permanent cationic charge to the molecule. researchgate.netrsc.org This allows for highly effective detection by electrospray MS, even for species that are otherwise difficult to ionize. researchgate.net Similarly, dansyl chloride can be used to derivatize alcohols, creating a derivative with a dimethylamino group that enhances ionization efficiency and provides a fluorescent tag for LC with fluorescence detection. ddtjournal.com

Table 2: Selected Derivatization Reagents for LC-MS Analysis of Alcohols

| Reagent | Derivative Formed | Advantage for LC-MS Analysis |

|---|---|---|

| Benzoyl Chloride | Benzoyl Ester | Increases hydrophobicity for better reverse-phase LC retention. acs.org Can facilitate detection. |

| Dansyl Chloride (Dns-Cl) | Dansyl Ester | Introduces a tertiary amine group that is easily protonated, enhancing positive-ion ESI-MS sensitivity. ddtjournal.com Also provides a fluorescent tag. |

| Picolinic Acid | Picolinoyl Ester | The pyridine nitrogen in the picolinoyl group can be readily protonated, improving ionization efficiency in positive-ion mode. ddtjournal.com |

| 2-fluoro-N-methylpyridinium p-toluenesulfonate | Pyridinium Ether | Imparts a permanent positive cationic charge, ensuring strong detection by electrospray MS. researchgate.netrsc.org |

| Pyridine and Thionyl Chloride | Pyridinium Derivative | Generates a permanently charged tag on hydroxyl groups, leading to a noticeable increase in detection sensitivity for ESI-MS. acs.org |

Biological and Ecological Significance in Model Systems

Role as a Constituent of Natural Waxes and Lipids in Organisms

14-Methyl-1-pentadecanol, a branched-chain fatty alcohol, is a naturally occurring compound found as a component of complex lipids in a variety of organisms, from plants and insects to sheep. These lipids, particularly waxes, often form protective outer layers.

The cuticular lipids of plants and insects form a crucial barrier against environmental stressors, primarily preventing water loss (desiccation) and protecting against pathogens. researchgate.netmdpi.com this compound, also known as isopalmityl alcohol, is a constituent of these waxy layers. gerli.comgerli.com

In plants, long-chain fatty alcohols are major components of epicuticular waxes. gerli.com For instance, a study on the essential oil of Hypericum perforatum (St. John's Wort) identified this compound as one of the alcohol components. researchgate.net Plant wax composition, including the presence of specific branched-chain alcohols, can vary significantly between species, with grasses often rich in C26 and C28 alcohols and legumes containing high amounts of C30 alcohol. researchgate.net

In insects, cuticular hydrocarbons and their derivatives, including fatty alcohols, are vital for preventing desiccation and are also involved in chemical communication. mdpi.com While free fatty alcohols are not always common in the epicuticular lipids of insects, they can be present, often as esters. gerli.comgerli.com The hydrocarbon profile of an insect's cuticle is dynamic and can be influenced by its diet, as seen in the case of the stem borer Chilo partellus, where various lipids, including n-pentadecanol, were identified. researchgate.net The presence of branched-chain fatty alcohols in sheep's wool grease, a cutaneous wax, further highlights their role in animal surface lipids. researchgate.netebi.ac.uk

Table 1: Occurrence of this compound and Related Alcohols in Natural Sources

| Organism/Source | Compound | Role/Significance | Reference(s) |

|---|---|---|---|

| Hypericum perforatum (St. John's Wort) | This compound | Component of essential oil | researchgate.net |

| Sheep Cutaneous Wax (Wool Grease) | This compound | Constituent of wool fatty alcohols | researchgate.netebi.ac.uk |

| Various Plants | Long-Chain Fatty Alcohols | Components of epicuticular waxes, preventing desiccation | gerli.comresearchgate.net |

| Various Insects | Branched-Chain Fatty Alcohols | Components of cuticular lipids, preventing desiccation and involvement in chemical signaling | mdpi.comgerli.com |

| Caulerpa taxifolia (Macroalga) | This compound | Identified as a metabolite | smujo.id |

Microalgae are known to produce a diverse array of bioactive compounds, including various lipids. nih.gov Recent metabolite profiling has identified this compound in macroalgae. Specifically, it was detected in the green macroalga Caulerpa taxifolia. smujo.id While extensive research has been conducted on the fatty acid and hydrocarbon profiles of many microalgae and cyanobacteria, the specific roles of branched-chain fatty alcohols like this compound are still being elucidated. frontiersin.orgresearchgate.netresearchgate.net Studies on cyanobacteria like Synechococcus sp. have identified related compounds such as heptadecane (B57597) and other long-chain alcohols, which contribute to the cell's defense and communication mechanisms. researchgate.net The production of such volatile organic compounds (VOCs) can be influenced by environmental conditions like nutrient availability. frontiersin.org

Cuticular Lipids of Plants and Insects

Classification within Biologically Relevant Branched-Chain Fatty Alcohol Families

This compound belongs to the family of long-chain, branched fatty alcohols. Specifically, it is classified as an iso-alcohol because the methyl branch is located on the penultimate carbon atom (the second to last carbon from the non-hydroxyl end) of the main chain. gerli.comgerli.com This distinguishes it from anteiso-alcohols, where the methyl branch is on the antepenultimate (third to last) carbon. gerli.comgerli.com

These branched-chain structures are common in nature and are found alongside their straight-chain (n-alkanol) counterparts. The presence and position of the methyl group can influence the physical properties of the molecule, such as its melting point and fluidity, which can be important for the function of the biological membranes or waxes in which they are incorporated.

Table 2: Classification of this compound

| Category | Classification | Description | Reference(s) |

|---|---|---|---|

| Chemical Family | Long-Chain Primary Fatty Alcohol | An aliphatic alcohol with a long carbon chain and the hydroxyl group attached to a terminal carbon. | ebi.ac.uk |

| Structural Type | Branched-Chain Alcohol | Contains a methyl group as a branch off the main carbon chain. | gerli.comgerli.com |

| Specific Type | iso-Alcohol | The methyl branch is on the second-to-last carbon from the methyl end (position 14 on a 15-carbon alcohol chain). | gerli.comgerli.com |

| Common Name | Isopalmityl alcohol | A common name derived from its relationship to isopalmitic acid. | gerli.comgerli.com |

Precursor or Building Block in the Biosynthesis of Other Biologically Active Compounds

Fatty alcohols, including branched-chain variants, can serve as precursors or building blocks for a range of other biologically important molecules. They are synthesized by fatty acyl reductases (FARs) which reduce fatty acids or their CoA esters. nih.gov

While this compound itself is not widely cited as a direct pheromone component, branched-chain alcohols and their derivatives are significant in insect chemical communication. gerli.comlipidbank.jp They often serve as precursors to pheromones. For example, the sex pheromone of the peach leafminer moth, (S)-14-methyl-1-octadecene, is a closely related structure, an unsaturated hydrocarbon with the same branching pattern. researchgate.net

Research into insect pheromones has identified numerous compounds with a methyl branch at the 14-position. A prominent example is (R)-(Z)-14-Methyl-8-hexadecenal, a pheromone component of the khapra beetle, Trogoderma granarium. cabidigitallibrary.org The corresponding alcohol, 14-methyl-8-hexadecen-1-ol, is also associated with this insect. cabidigitallibrary.org Similarly, studies on pine sawflies (Neodiprion species) have identified various methyl-branched long-chain alcohols as potential pheromone precursors. diva-portal.org The biosynthesis of these compounds in insects involves the modification of fatty acids, and the resulting branched-chain alcohols or their derivatives (like acetates or aldehydes) are then used for signaling. mdpi.com

Volatile organic compounds (VOCs) produced by microbes, including bacteria and fungi, play a crucial role in their interaction with the environment and other organisms. mdpi.com Branched-chain fatty alcohols and related compounds are part of this chemical language. For instance, various alcohols produced by Streptomyces species, such as 2-octanol (B43104) and phenylethyl alcohol, exhibit antimicrobial or insect-repelling properties. asm.org

Engineered microbial systems have demonstrated the capacity to produce branched-chain fatty alcohols. Studies using Escherichia coli have successfully established biosynthetic pathways to produce compounds like 14-methyl-pentadecanol, highlighting the modularity of microbial metabolism. scispace.comresearchgate.net In these engineered strains, the concentration of 14-methyl-pentadecanol reached up to 217 mg/L, showing that microorganisms possess the fundamental enzymatic machinery that can be harnessed for the production of these specific branched-chain alcohols. scispace.com This capacity suggests that natural microbial pathways may also utilize such compounds for signaling or other biological functions, although specific examples for this compound in natural microbial communication are not yet widely documented.

Association with Pheromone Research in Insects (as a related class)

Ecological Distribution and Biogeochemical Cycling Studies

This compound is distributed in both terrestrial and marine environments. It is a component of terrestrial plant waxes and is subsequently introduced into soils and sediments through the decomposition of plant matter. cleaninginstitute.org Fatty alcohols, including branched-chain variants, are used as biomarkers in environmental studies to trace the input of organic matter from different sources. gerli.com For example, the presence of long-chain even-numbered alcohols in sediments is often indicative of a contribution from terrestrial higher plants. cleaninginstitute.org

In aquatic systems, these compounds can partition into sediment due to their hydrophobicity. wikipedia.org Studies on wastewater treatment have shown that long-chain fatty alcohols are effectively removed, with a significant portion being biodegraded. cleaninginstitute.org The biodegradation of fatty alcohols is dependent on their chain length, with chains up to C18 generally showing good biodegradability. wikipedia.org The presence of odd-chain and branched fatty alcohols in environmental samples can also indicate a bacterial origin. cleaninginstitute.org

Research Applications and Derivatization Studies in Materials Science and Chemistry

Utilization as a Model Compound in Polymer Chemistry Research

In the field of polymer chemistry, 14-Methyl-1-pentadecanol is utilized as a model monofunctional initiator, particularly in the ring-opening polymerization of lactones to produce polylactone copolymers. google.com Its role is critical in studies aiming to control polymer architecture and properties such as crystallinity and melt rheology.

As a primary aliphatic monofunctional alcohol, it is used to generate linear polymers, as one polymer chain grows from each initiator molecule. google.com This contrasts with di-functional or multi-functional initiators which produce linear chains from both ends or branched polymers, respectively. The use of this compound allows researchers to systematically study how the introduction of a specific type of chain end, characterized by its branched alkyl group, influences the final properties of the polymer. For example, in the synthesis of absorbable copolyesters for medical devices, controlling the rate of crystallization is crucial. google.com The structure of the initiator is a key factor that affects the polymer's molecular weight, architecture, and ultimately, its crystallization behavior. google.com By using a branched initiator like this compound, researchers can investigate the impact of terminal branching on the polymer's thermal properties and processing characteristics. google.com

| Application Area | Role of this compound | Research Objective | Key Finding |

| Polylactone Copolymer Synthesis | Monofunctional Polymerization Initiator | To control polymer architecture and generate linear polymers. google.com | The use of monofunctional initiators like this compound is an established method for producing linear polymer chains. google.com |

| Crystallization Studies | Model Branched-Chain Initiator | To study the effect of terminal branching on the crystallization rate and rheology of copolymers. google.com | Long-chain branching significantly contributes to melt rheology, and using defined initiators helps in understanding these complex relationships. google.com |

Investigation as an Intermediate in the Synthesis of Specialty Chemicals

This compound functions as a key intermediate in the multi-step synthesis of complex and specialized chemical compounds. Its defined structure is incorporated as a lipophilic side chain in larger molecules designed for specific applications, such as antiviral therapeutics.

A notable example is its use in the synthesis of alkoxyalkyl esters of nucleotide analogues like cidofovir. nih.gov In this context, this compound is first synthesized and then chemically modified to become a reactive building block. The synthesis of the alcohol itself was achieved via a Grignard coupling reaction. nih.gov Subsequently, it is converted into a methanesulfonate (B1217627) derivative. This "activated" form of the alcohol is then used to alkylate a diol (like ethylene (B1197577) glycol or 1,3-propanediol), creating a new, longer-chain alcohol with an ether linkage. This final ether-alcohol can then be attached to the parent drug molecule, demonstrating the role of this compound as a foundational precursor in a longer synthetic sequence. nih.gov

| Target Molecule Class | Synthetic Role of this compound | Subsequent Transformation | Significance |

| Alkoxyalkyl Esters of Antivirals | Lipophilic Side-Chain Precursor | Conversion to (ω-1)-methyl-alkylmethanesulfonate. nih.gov | Provides a specific branched lipid component to the final molecule, influencing its properties. |

| (ω-1)-methyl-alkoxyalkan-1-ols | Starting Alcohol | Alkylation of diols after activation as a methanesulfonate. nih.gov | Serves as a key building block for constructing the desired ether-lipid side chains for conjugation to therapeutic agents. nih.gov |

Use in the Development of New Synthetic Methodologies and Chemical Transformations

The preparation and subsequent reaction of this compound are employed in studies focused on developing and refining synthetic methodologies. The chemical transformations it undergoes are representative of standard, yet critical, reactions in organic synthesis.

The synthesis of this compound itself can be part of a methodological study, for instance, through Grignard coupling reactions between an iso-alkyl magnesium bromide (like isoamyl magnesium bromide) and a long-chain omega-bromo alcohol. nih.gov This showcases the application of classic carbon-carbon bond-forming reactions to create specifically branched structures.

Furthermore, a widely used chemical transformation involving this alcohol is the activation of its hydroxyl group. The conversion of the primary alcohol into a methanesulfonate (mesylate) is a key step. nih.gov This is achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a base like triethylamine. nih.gov This transformation is fundamental in synthetic chemistry as it converts a poor leaving group (hydroxide, -OH) into a very good leaving group (mesylate, -OMs), facilitating subsequent nucleophilic substitution reactions. nih.gov The study of such transformations using substrates like this compound helps in optimizing reaction conditions for broader applications.

Studies on its Role in Lipid-Based Formulations for Research Purposes

In the realm of materials science and biophysical chemistry, long-chain alcohols like this compound are investigated for their role in creating lipid-based formulations, such as lipid nanoparticles (LNPs), for research into drug delivery systems. sci-hub.se While specific studies naming this compound in final LNP formulations are not prominent, the principles of lipid design heavily rely on the structural characteristics of their hydrophobic tails, which are often derived from such alcohols. sci-hub.se

Research in this area focuses on establishing structure-activity relationships (SAR) to optimize the performance of lipid formulations. sci-hub.se The structure of the lipid tail—including its length, degree of branching, and orientation—is known to significantly impact the physicochemical properties of the resulting nanoparticles, such as their basicity (pKa) and lipophilicity (cLogD). sci-hub.se These properties, in turn, govern the efficacy and biodistribution of the formulation.

The terminal iso-branch of this compound (an isopalmityl structure) is a feature studied to fine-tune the packing of lipids within a nanoparticle. gerli.com This branching can influence the fluidity and stability of the lipid bilayer, potentially affecting how the nanoparticle interacts with cell membranes and releases its payload. Therefore, this compound and similar branched alcohols serve as model compounds to probe how structural variations in lipid tails can be used to engineer more effective lipid-based systems for research applications. sci-hub.se

| Formulation Type | Investigated Property | Role of Alcohol Structure | Research Goal |

| Lipid Nanoparticles (LNPs) | Physicochemical Parameters (pKa, cLogD) | The length and branching of the lipid tail influence lipophilicity and basicity. sci-hub.se | To tune formulation properties for improved performance in biological systems. sci-hub.se |

| Lipid-Based Drug Delivery | Self-Assembly and Packing | Branched chains affect lipid packing, membrane fluidity, and stability. gerli.com | To understand and control the physical behavior of nanoparticles for optimized delivery. |

Future Research Directions and Unexplored Avenues

Advanced Biocatalytic Synthesis and Sustainable Production Pathways

Current industrial production of long-chain fatty alcohols often relies on petrochemical hydroformylation or the hydrogenation of natural fats, processes that can be energy-intensive and environmentally taxing. d-nb.info A promising frontier is the development of microbial cell factories for the sustainable production of 14-Methyl-1-pentadecanol from renewable feedstocks.

Future research should focus on:

Metabolic Engineering: Advanced metabolic engineering of microorganisms like Escherichia coli has shown potential for producing branched-chain fatty alcohols. d-nb.info Further work could optimize these pathways by engineering the chain elongation activity of synthases and modifying the substrate specificity of downstream enzymes to specifically maximize the yield of this compound. pnas.org This involves constructing and testing various metabolic modules that convert simple sugars into the target alcohol. d-nb.info

Enzyme Optimization: The efficiency of key enzymes in the biosynthetic pathway, such as acyl-ACP reductases and alcohol dehydrogenases, is critical. d-nb.info Protein engineering efforts could enhance the catalytic activity and specificity of these enzymes for branched-chain substrates, leading to higher titers and productivity.

Alternative Feedstocks: Research into utilizing non-food biomass and waste streams as feedstocks for microbial fermentation could significantly improve the economic viability and sustainability of biocatalytic production. mdpi.com This aligns with the broader goal of creating advanced biofuels and green chemicals. nih.gov

Elucidation of Novel Biological Roles in Underexplored Organisms

The biological functions of many lipid molecules, including branched-chain alcohols, are not fully understood. researchgate.netexlibrisgroup.com While some long-chain alcohols are known components of insect pheromones that mediate crucial behaviors like mating and aggregation, the specific role of this compound is an open question. slu.sewikipedia.org

Unexplored avenues include:

Pheromone Discovery: A significant research opportunity lies in screening for the presence of this compound in the exocrine secretions of diverse insect species. Many insect pheromones are complex blends of lipids, and this compound could be a minor but critical component in an as-yet-unidentified pheromone system. diva-portal.orgontosight.ai The ongoing discovery of new classes of pheromones suggests that many signaling molecules are yet to be characterized. nih.gov

Non-Pheromonal Functions: In plants and mammals, fatty alcohols are precursors to waxes that provide protection against water loss, abrasion, and infection. cleaninginstitute.org Investigating whether this compound or its esters serve a similar protective function in the cuticles of plants or insects from extreme environments could reveal novel biological adaptations.

Microbial Signaling: The role of long-chain alcohols in microbial communication is an emerging field. Studies could explore whether this compound acts as a quorum-sensing molecule or has other signaling functions in bacterial or fungal communities.

Development of Advanced Analytical Techniques for Trace Analysis

Detecting and quantifying this compound in complex biological and environmental samples requires highly sensitive and specific analytical methods. gerli.com While standard techniques like gas chromatography-mass spectrometry (GC-MS) are commonly used, there is a need for methods capable of trace-level detection. rsc.orgresearchgate.net

Future developments should target:

Enhanced Sensitivity: Pushing the limits of detection into the femtomole (10⁻¹⁵ mol) range is crucial for analyzing pheromone glands or trace environmental residues. Techniques such as gas chromatography with negative ion chemical ionization mass spectrometry (GC-NICI-MS) after conversion to pentafluorobenzoyl derivatives have achieved this level of sensitivity for other long-chain alcohols and could be adapted. nih.gov

Novel Derivatization Strategies: The development of new derivatization reagents can improve chromatographic separation and detection. For liquid chromatography (LC), fluorogenic tags can be attached to the alcohol's hydroxyl group, enabling highly sensitive fluorescence detection. gerli.comtandfonline.com For GC analysis, derivatization to trimethylsilyl (B98337) (TMS) ethers is common, but exploring other derivatives could enhance resolution and mass spectral clarity. gerli.com

Source Apportionment: In environmental studies, distinguishing between natural and anthropogenic sources of a compound is a key challenge. Compound-specific stable isotope analysis of carbon and hydrogen is a powerful tool for this purpose and represents a significant future research direction for tracking the origins of this compound in ecosystems. rsc.org

Table 1: Advanced Analytical Methods for this compound Research

| Analytical Goal | Technique | Key Advantages | Relevant Research Area |

|---|---|---|---|

| Ultra-Trace Quantification | GC-NICI-MS | Sub-femtomole detection limits, high specificity. nih.gov | Pheromone analysis, environmental monitoring. |

| High-Throughput Analysis | LC with Fluorescence Detection | High sensitivity after derivatization with fluorogenic tags. gerli.comtandfonline.com | Biological screening, metabolic studies. |

| Source Tracking | Compound-Specific Isotope Analysis (CSIA) | Differentiates between natural and anthropogenic sources. rsc.org | Environmental fate and transport studies. |

| Structural Confirmation | GC-MS | Provides mass spectra for molecular weight and fragmentation patterns. gerli.comresearchgate.net | All areas requiring identification. |

Computational Chemistry and Modeling of Molecular Interactions

Computational methods provide a powerful lens for understanding the physicochemical properties of this compound and predicting its interactions with biological systems at a molecular level.

Key research directions include:

Quantitative Structure-Property Relationship (QSPR): QSPR models use molecular descriptors to predict physical and chemical properties without the need for experimental measurement. jcsp.org.pk Developing robust QSPR models for branched-chain alcohols could predict properties like boiling point, viscosity, water solubility, and thermodynamic functions (entropy, heat capacity). bas.bg This is valuable for both industrial process design and environmental fate modeling.

Molecular Docking: If this compound is identified as a pheromone, molecular docking simulations can be used to model its interaction with specific odorant binding proteins or pheromone receptors. nih.govnih.gov These models can elucidate the key molecular interactions, such as hydrogen bonds and hydrophobic interactions within the binding pocket, that determine binding affinity and specificity. nih.gov

Intermolecular Force Analysis: The methyl branch in the chain influences how the molecule packs and interacts with its neighbors. jove.com Modeling studies can quantify the impact of this branching on van der Waals forces and hydrogen bonding, which in turn affects properties like boiling point and solubility. researchgate.netchemguide.co.uk

Stereochemical Impact on Biosynthesis and Chemical Reactivity

The carbon atom at position 14 in this compound is a chiral center, meaning the compound can exist as two distinct stereoisomers: (R)-14-Methyl-1-pentadecanol and (S)-14-Methyl-1-pentadecanol. In biological systems, stereochemistry is often critical to function. nih.gov

Future research must address:

Stereoselective Synthesis: Developing efficient synthetic routes to produce each enantiomer in high purity is a prerequisite for studying their individual properties. This allows for the unambiguous assignment of the absolute configuration of any naturally occurring this compound. nih.gov

Bioactivity of Enantiomers: A crucial and unexplored area is the comparative bioassay of the (R) and (S) enantiomers. In insect chemical communication, it is common for only one enantiomer to be biologically active, while the other may be inactive or even inhibitory. jst.go.jp Determining the specific activity of each isomer is essential to understanding its potential role as a pheromone.

Biosynthetic Pathways: Investigating the enzymatic machinery responsible for its biosynthesis could reveal stereospecific enzymes that produce one enantiomer over the other. Understanding this stereoselectivity is fundamental to both biochemistry and the optimization of biocatalytic production routes.

Environmental Fate and Transport Studies in Ecosystems

Understanding how this compound behaves in the environment is essential for a complete assessment of its life cycle. General studies on long-chain alcohols (LCOHs) provide a starting point, but specific data on branched isomers are needed. nih.govnih.gov

Key areas for investigation include:

Biodegradation: While LCOHs as a class are considered readily biodegradable, the degradation rate can be influenced by factors like chain branching. epa.govoecd.org Studies are needed to determine the specific half-life of this compound in various environmental compartments, such as soil, water, and sediment, and to identify the microorganisms and enzymatic pathways involved in its breakdown.

Partitioning Behavior: The physicochemical properties of this compound suggest it will have low water solubility and a tendency to adsorb to organic matter. epa.gov Fugacity modeling for similar long-chain alcohols predicts that when released to water, they will predominantly partition into sediment. oecd.org Experimental studies are required to confirm the precise partitioning coefficients (e.g., Koc) for this compound, which are critical for predicting its transport and bioavailability in aquatic and terrestrial ecosystems.

Atmospheric Degradation: The compound may be susceptible to degradation in the atmosphere by reacting with hydroxyl radicals. oecd.org Determining the rate of this photo-oxidation is important for assessing its long-range transport potential.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 14-Methyl-1-pentadecanol, and how are they experimentally determined?